molecular formula C22H16ClNO3 B7731407 2-[5-(3-Chloro-4-methylphenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid

2-[5-(3-Chloro-4-methylphenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid

Cat. No.: B7731407
M. Wt: 377.8 g/mol
InChI Key: TVMUOWMOWOKFIX-UHFFFAOYSA-N
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Description

Molecular Formula: C₂₁H₁₄ClNO₃ CAS No.: 634177-82-5 This compound features a quinoline-4-carboxylic acid core substituted with a 6-methyl group and a furan-2-yl moiety at position 2. Quinoline derivatives are widely studied for antimicrobial, anticancer, and anti-inflammatory activities, with substituents critically influencing bioactivity and pharmacokinetics .

Properties

IUPAC Name

2-[5-(3-chloro-4-methylphenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClNO3/c1-12-3-6-18-15(9-12)16(22(25)26)11-19(24-18)21-8-7-20(27-21)14-5-4-13(2)17(23)10-14/h3-11H,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVMUOWMOWOKFIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(O3)C4=CC(=C(C=C4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3-Chloro-4-methylphenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions:

    Quinoline Formation: The quinoline core is formed via a Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of an oxidizing agent like nitrobenzene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-[5-(3-Chloro-4-methylphenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under the influence of strong oxidizing agents.

    Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Furanones and quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Amino or thio-substituted derivatives of the original compound.

Scientific Research Applications

2-[5-(3-Chloro-4-methylphenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[5-(3-Chloro-4-methylphenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and related quinoline derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Noted Applications/Properties References
2-[5-(3-Chloro-4-methylphenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid C₂₁H₁₄ClNO₃ 363.45* 6-Methylquinoline, 2-(3-chloro-4-methylphenyl)furan Not explicitly reported Potential antimicrobial/anticancer activity
6-Chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid C₁₅H₁₀ClNO₃ 287.70 6-Chloroquinoline, 2-(5-methylfuran) Soluble in DMSO, methanol Anti-tuberculosis activity (analogous)
6-Chloro-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid C₂₁H₁₁ClF₃NO₃ 417.77 6-Chloroquinoline, 2-(3-CF₃-phenyl)furan Likely low (hydrophobic CF₃ group) Enhanced receptor binding affinity
6-Bromo-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid C₂₀H₁₀BrF₃NO₃ 460.99 6-Bromoquinoline, 2-(3-CF₃-phenyl)furan Not reported Radiolabeling or heavy atom applications
6-Chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid C₁₇H₁₂ClNO₂ 297.73 6-Chloroquinoline, 2-(2-methylphenyl) Slight solubility in DMSO, chloroform Research chemical (structural analog)
2-(5-Chlorothiophen-2-yl)-8-fluoro-6-methylquinoline-4-carboxylic acid C₁₆H₁₀ClFNO₂S 349.77 Thiophene (vs. furan), 8-fluoro, 6-methylquinoline Not reported Medicinal chemistry (metabolic stability)

*Calculated based on molecular formula.

Key Observations :

Structural Variations: The target compound distinguishes itself with a 3-chloro-4-methylphenyl substituent on the furan ring, which increases steric bulk and lipophilicity compared to simpler analogs like 6-chloro-2-(5-methylfuran)quinoline-4-carboxylic acid .

Functional Group Impact :

  • Furan vs. Thiophene : Replacing furan with thiophene (as in ) introduces sulfur, increasing lipophilicity and altering metabolic pathways.
  • Halogen Effects : Bromine () vs. chlorine () affects molecular weight and van der Waals interactions, which may influence binding to hydrophobic pockets.

Pharmacological Implications: The 6-methyl group on the quinoline core in the target compound may enhance metabolic stability compared to 6-chloro derivatives . Trifluoromethyl groups () are associated with prolonged half-lives but may complicate synthesis and purification.

Synthetic Challenges :

  • Introducing 3-chloro-4-methylphenyl or trifluoromethyl groups requires specialized coupling reagents, impacting yield and scalability .

Biological Activity

2-[5-(3-Chloro-4-methylphenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its synthesis, structural characteristics, and pharmacological effects.

Chemical Structure and Properties

The compound features a complex structure that includes a quinoline core, a furan ring, and a chloro-substituted phenyl group. Its molecular formula is C18H15ClN2O2C_{18}H_{15}ClN_2O_2 with a molecular weight of approximately 326.8 g/mol. The compound's structure can be depicted as follows:

PropertyValue
Molecular FormulaC18H15ClN2O2C_{18}H_{15}ClN_2O_2
Molecular Weight326.8 g/mol
CAS Number1030089-78-1

Synthesis

The synthesis of this compound involves several steps, including the formation of the furan and quinoline moieties. The process typically employs various reagents under controlled conditions to yield the desired product with high purity. The synthesis pathway can be summarized as follows:

  • Formation of Intermediate Compounds : Initial reactions involve the condensation of substituted furan and phenyl derivatives.
  • Cyclization : Subsequent cyclization reactions form the quinoline structure.
  • Functionalization : Final steps involve carboxylation to introduce the carboxylic acid functional group.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli.

Anticancer Properties

Studies have demonstrated that this compound possesses anticancer activity, particularly against breast and renal cancer cell lines. It has been observed to induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

The proposed mechanism of action for its biological activity includes:

  • Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in cellular proliferation.
  • Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death pathways in malignant cells.

Case Studies

  • Antibacterial Efficacy : A study conducted on various derivatives showed that modifications to the chloro and methyl groups significantly enhanced antibacterial activity, with some compounds exhibiting an MIC (Minimum Inhibitory Concentration) as low as 5 µg/mL against resistant strains .
  • Anticancer Screening : In vitro studies on cancer cell lines revealed that the compound inhibited cell growth with IC50 values ranging from 10 to 25 µM, indicating potent anticancer properties .

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